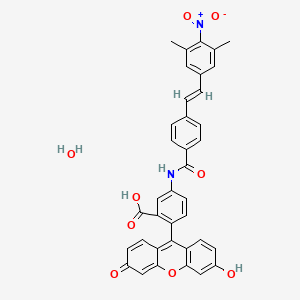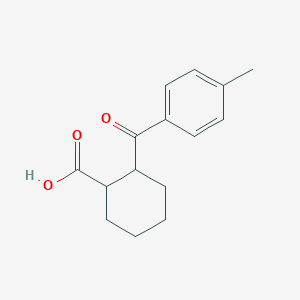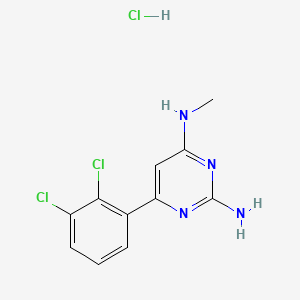
TH287 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TH 287 hydrochloride is a potent and selective inhibitor of the enzyme MTH1 (nudix hydrolase 1). This compound has gained significant attention in scientific research due to its ability to induce DNA damage and cytotoxicity in cancer cells by incorporating oxidized deoxynucleoside triphosphates into DNA .
科学的研究の応用
TH 287 hydrochloride has a wide range of scientific research applications:
準備方法
The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
化学反応の分析
TH 287 hydrochloride undergoes various chemical reactions, primarily involving its interaction with oxidized deoxynucleoside triphosphates. These reactions lead to the incorporation of these oxidized molecules into DNA, causing DNA damage and cytotoxicity . Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions are damaged DNA strands, which ultimately lead to cell death.
作用機序
TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .
類似化合物との比較
TH 287 hydrochloride is unique in its high selectivity and potency towards MTH1. Similar compounds include:
Daunorubicin hydrochloride: An anthracycline aminoglycoside antineoplastic that inhibits DNA replication and repair.
Gemcitabine: A synthetic cytosine nucleoside derivative and an inhibitor of DNA synthesis.
Hydroxyurea: An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.
These compounds, while also targeting DNA synthesis and repair, differ in their specific mechanisms and targets, highlighting the uniqueness of TH 287 hydrochloride in its selective inhibition of MTH1.
特性
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJWDQSUDCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

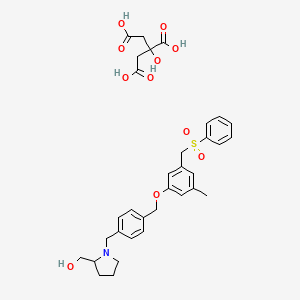

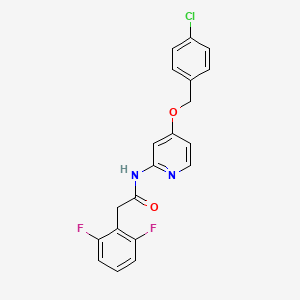

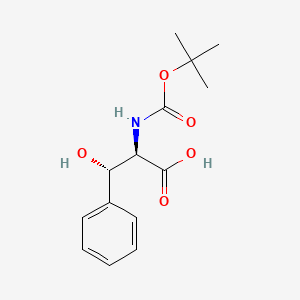
![FORSKOLIN, 7BETA-DEACETYL-7BETA-[GAMMA-(MORPHOLINO) BUTYRYL]-, HYDROCHLORIDE](/img/no-structure.png)

